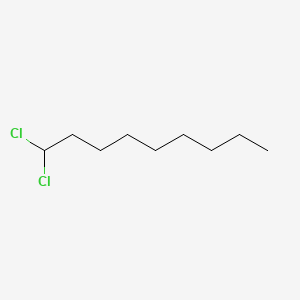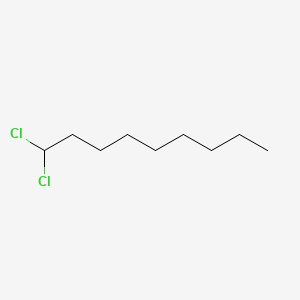![molecular formula C15H18N4O B14160857 N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine CAS No. 331444-03-2](/img/structure/B14160857.png)
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused bicyclic structure consisting of a pyrimidine ring and an indole ring. The presence of the butyl and methoxy groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the butyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and leading to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a methyl group instead of a butyl group.
8-nitro-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
331444-03-2 |
|---|---|
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-16-15-14-13(17-9-18-15)11-8-10(20-2)5-6-12(11)19-14/h5-6,8-9,19H,3-4,7H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
TUEFRJVMUCJVLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
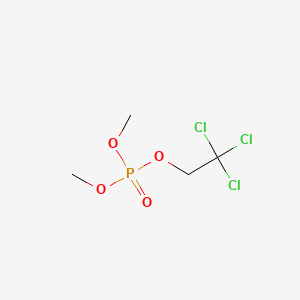
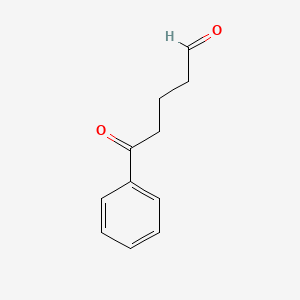
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
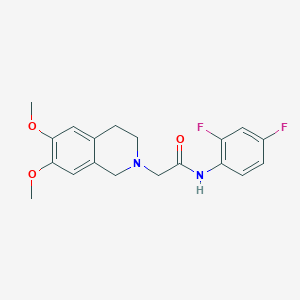

![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
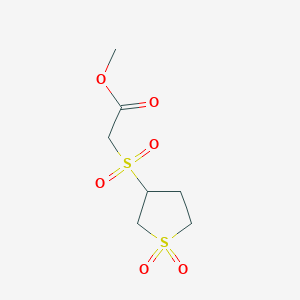
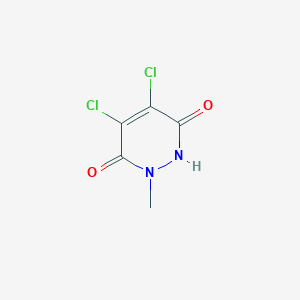
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
